molecular formula C3HClN2O3 B13564936 5-Chloro-1,3,4-oxadiazole-2-carboxylic acid

5-Chloro-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B13564936
M. Wt: 148.50 g/mol
InChI Key: YTAKSRHEHDSHOQ-UHFFFAOYSA-N
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Description

5-Chloro-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and one chlorine atom. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization with chlorinating agents . The reaction conditions often require specific temperatures and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form larger ring systems through cyclization.

Common Reagents and Conditions

Common reagents used in these reactions include chlorinating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 5-Chloro-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interact with DNA to exert its effects. The exact pathways depend on the specific application and the molecular structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,3,4-oxadiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C3HClN2O3

Molecular Weight

148.50 g/mol

IUPAC Name

5-chloro-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C3HClN2O3/c4-3-6-5-1(9-3)2(7)8/h(H,7,8)

InChI Key

YTAKSRHEHDSHOQ-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(O1)Cl)C(=O)O

Origin of Product

United States

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